4-Chloro-(2-hydroxyhexafluoroisopropyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

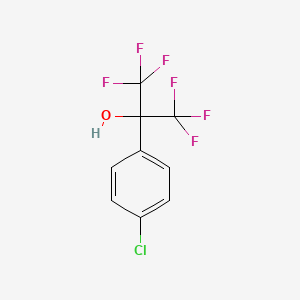

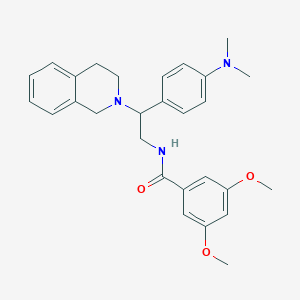

4-Chloro-(2-hydroxyhexafluoroisopropyl)benzene is a chemical compound with the molecular formula C9H5ClF6O . It has a molecular weight of 278.579 . The IUPAC Standard InChI for this compound is InChI=1S/C9H5ClF6O/c10-6-3-1-5 (2-4-6)7 (17,8 (11,12)13)9 (14,15)16/h1-4,17H .

Molecular Structure Analysis

The molecular structure of 4-Chloro-(2-hydroxyhexafluoroisopropyl)benzene consists of a benzene ring substituted with a chlorine atom and a 2-hydroxyhexafluoroisopropyl group . The exact 3D structure can be viewed using specific software .Aplicaciones Científicas De Investigación

Development of Novel Fluorescence Probes for Reactive Oxygen Species Detection

Research has led to the development of novel fluorescence probes, 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) and 2-[6-(4′-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (APF), designed for the selective detection of highly reactive oxygen species (hROS) such as hydroxyl radical (⋅OH) and peroxidase intermediates. These probes selectively fluoresce upon interaction with hROS and hypochlorite, facilitating differentiation and specific detection of −OCl generated in stimulated neutrophils, a significant advancement in studying hROS and −OCl roles in biological and chemical contexts (Setsukinai et al., 2003).

Oxidative DNA Damage and Apoptosis Induced by Benzene Metabolites

Investigations into benzene metabolites, specifically 1,4-benzoquinone (1,4-BQ) and hydroquinone (1,4-HQ), have demonstrated their capacity to induce cellular DNA strand breakage, leading to apoptosis in higher concentrations. This study highlights the oxidative stress and DNA damage mechanisms potentially contributing to benzene's carcinogenic effects, emphasizing the significance of understanding benzene metabolites in carcinogenesis and potential interventions (Hiraku & Kawanishi, 1996).

Transformation Pathways in Water Treatment

The study on 4-hydroxyl benzophenone (4HB) transformation during chlorination disinfection processes identifies major products and proposes mechanisms involving electrophilic chlorine substitution, Baeyer-Villiger oxidation, and benzene ring breakage. This research is critical for understanding the transformation of BPs in water treatment and their potential ecological risks, providing valuable insights for improving water treatment strategies and reducing ecological impacts (Liu et al., 2016).

Safety and Hazards

Propiedades

IUPAC Name |

2-(4-chlorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF6O/c10-6-3-1-5(2-4-6)7(17,8(11,12)13)9(14,15)16/h1-4,17H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDVVJTPJVCAQGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-(2-hydroxyhexafluoroisopropyl)benzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2895978.png)

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(pyridin-4-ylthio)ethanone](/img/structure/B2895981.png)

![N-[(4-Thiophen-3-yloxan-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B2895983.png)

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2895984.png)

![(E)-2-(4-(ethylsulfonyl)phenyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2895993.png)